molecular formula C25H22ClN5O2 B11252986 4-chloro-N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]benzamide

4-chloro-N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]benzamide

Cat. No.: B11252986
M. Wt: 459.9 g/mol
InChI Key: KVQFHJLNNIPWLE-UHFFFAOYSA-N
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Description

4-chloro-N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]benzamide is a complex organic compound with a molecular formula of C26H22ClN5O2. This compound is known for its unique structure, which includes a benzamide core substituted with various functional groups, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]benzamide typically involves multiple steps. One common method includes the reaction of 4-chlorobenzoyl chloride with 4-aminophenol to form 4-chloro-N-(4-hydroxyphenyl)benzamide. This intermediate is then reacted with 4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-amine under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, ensures high yield and purity. Solvent extraction and recrystallization are common techniques used to purify the final product .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-chloro-N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]benzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]benzamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]benzamide stands out due to its unique combination of functional groups, which confer specific chemical properties and biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound in research and industrial applications .

Properties

Molecular Formula

C25H22ClN5O2

Molecular Weight

459.9 g/mol

IUPAC Name

4-chloro-N-[4-[[4-(4-methoxyanilino)-6-methylpyrimidin-2-yl]amino]phenyl]benzamide

InChI

InChI=1S/C25H22ClN5O2/c1-16-15-23(28-19-11-13-22(33-2)14-12-19)31-25(27-16)30-21-9-7-20(8-10-21)29-24(32)17-3-5-18(26)6-4-17/h3-15H,1-2H3,(H,29,32)(H2,27,28,30,31)

InChI Key

KVQFHJLNNIPWLE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl)NC4=CC=C(C=C4)OC

Origin of Product

United States

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